molecular formula C8H8N4 B1461873 1,6-Naphthyridine-3,8-diamine CAS No. 1864060-88-7

1,6-Naphthyridine-3,8-diamine

Cat. No.: B1461873
CAS No.: 1864060-88-7
M. Wt: 160.18 g/mol
InChI Key: QRRLFLVKNZMNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Naphthyridine-3,8-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N4. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through adjacent carbon atoms.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,6-Naphthyridine-3,8-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, arylation reactions can produce monoarylated or diarylated naphthyridines .

Scientific Research Applications

1,6-Naphthyridine-3,8-diamine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1,6-naphthyridine-3,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRLFLVKNZMNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC=C(C2=NC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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